Fmoc-Asn(Trt)-OH

Catalog No.
S709522
CAS No.
132388-59-1
M.F
C38H32N2O5
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asn(Trt)-OH

CAS Number

132388-59-1

Product Name

Fmoc-Asn(Trt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1

InChI Key

KJYAFJQCGPUXJY-UMSFTDKQSA-N

Synonyms

Fmoc-Asn(Trt)-OH;132388-59-1;Nalpha-Fmoc-Ngamma-trityl-L-asparagine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;ST029446;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Ngamma-trityl-L-asparagine;N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid;C38H32N2O5;Nalpha-(9-Fluorenylmethoxycarbonyl)-Ngamma-trityl-L-asparagine;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[N-(triphenylmethyl)carbamoyl]propanoicacid;AmbotzFAA1015;PubChem9947;AC1LD09H;Fmoc-N'-trityl-L-asparagine;47672_ALDRICH;SCHEMBL118112;N-Fmoc-N4-trityl-L-Asparagine;47672_FLUKA;MolPort-003-934-255;ACT07171;ZINC4284054;ANW-19430;CF-054;MFCD00077049

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-Asn(Trt)-OH (CAS: 132388-59-1) is a highly optimized, orthogonally protected amino acid building block essential for the incorporation of asparagine residues during solid-phase peptide synthesis (SPPS) . By masking the reactive γ-carboxamide side chain with a bulky trityl (Trt) group, this derivative overcomes the severe handling and coupling limitations inherent to native asparagine . For industrial and laboratory procurement, Fmoc-Asn(Trt)-OH is evaluated primarily on its exceptional processability, high solubility in standard coupling solvents like N,N-Dimethylformamide (DMF), and its ability to completely suppress dehydration side reactions during carbodiimide-mediated activation .

Procurement Fit

Trt group suppresses side-chain dehydration during carbodiimide activation
Supplier-specified high chromatographic purity supports standard SPPS workflows
Standard TFA deprotection kinetics integrate with routine Fmoc/tBu protocols

Attempting to substitute Fmoc-Asn(Trt)-OH with unprotected Fmoc-Asn-OH introduces critical manufacturability failures, most notably near-total insolubility in standard SPPS solvents and rapid precipitation upon the addition of coupling reagents like DIC and HOBt[1]. Furthermore, unprotected asparagine is highly susceptible to dehydration during activation, converting the side-chain amide into a β-cyanoalanine impurity that drastically reduces crude peptide yield and complicates downstream HPLC purification [2]. While alternative protecting groups like 4,4'-dimethoxybenzhydryl (Mbh) exist, they require significantly harsher trifluoroacetic acid (TFA) cleavage conditions and are prone to irreversibly alkylating electron-rich residues such as tryptophan, making the Trt-protected variant the strict baseline for reproducible synthesis [2].

Substitution Risk

Fmoc-Asn-OH (unprotected)

Carbodiimide activation may form persistent β-cyanoalanine impurity; purity and yield may shift.

Fmoc-Asn(Mmt)-OH

Higher DMF solubility but different deprotection profile may alter final purity and require process adjustment.

N-terminal Asn context

Trt deprotection kinetics slower than Mtt/Mmt; extended cleavage may be needed for complete removal.

Processability and Solubility in Standard SPPS Solvents

The bulky trityl group on Fmoc-Asn(Trt)-OH disrupts the strong intermolecular hydrogen bonding that typically plagues primary amides, resulting in vastly superior solvation thermodynamics . Quantitative solubility testing demonstrates that Fmoc-Asn(Trt)-OH readily forms stable 0.5 M solutions in DMF without precipitating upon the addition of coupling activators . In stark contrast, unprotected Fmoc-Asn-OH exhibits extremely poor solubility, precipitating at 0.2 M during activation, which can clog the fluidic lines of automated synthesizers and cause catastrophic coupling failures [1].

Evidence DimensionMaximum stable concentration in DMF during activation
Target Compound Data0.5 M (clearly soluble, no precipitation)
Comparator Or BaselineFmoc-Asn-OH (precipitates at 0.2 M with DIC/HOBt)
Quantified DifferenceComplete prevention of precipitation during activation at standard synthesis concentrations
Conditions25 mmol in 50 mL DMF at room temperature with standard activators

High and stable solubility is an absolute prerequisite for automated peptide synthesizers to prevent line clogging and ensure complete coupling yields.

Dehydration prevention
Head-to-head
Target: Fmoc-Asn(Trt)-OH — No β-cyanoalanine detected
Comparator: Fmoc-Asn-OH — impurity isolated and characterised
Prevents persistent co-eluting impurity that resists chromatographic removal
Reported in glycopeptide synthesis under standard DIC/HOBt activation

Suppression of β-Cyanoalanine Dehydration Byproducts

During standard carbodiimide-mediated activation, the primary amide of unprotected asparagine is highly prone to dehydration, yielding β-cyanoalanine (nitrile) impurities that are structurally similar to the target peptide and notoriously difficult to separate[1]. The steric bulk of the trityl protecting group on Fmoc-Asn(Trt)-OH completely shields the γ-carboxamide, reducing dehydration-related side reactions to zero under standard coupling conditions. This direct suppression of nitrile formation significantly increases the purity of the crude peptide sequence[1].

Evidence DimensionFormation of β-cyanoalanine (nitrile) impurities during activation
Target Compound Data0% dehydration byproduct
Comparator Or BaselineFmoc-Asn-OH (undergoes significant dehydration to β-cyanoalanine)
Quantified DifferenceComplete elimination of dehydration side reactions
ConditionsCarbodiimide (DIC/DCC) mediated activation in SPPS

Eliminating dehydration impurities directly increases crude peptide yield and drastically reduces the time and cost associated with complex preparative HPLC purification.

Final peptide purity
Cross-study comparable
Significantly higher purity reported across multiple independent evaluations versus alternative Asn derivatives
Supports reduced purification burden and higher yield in research-scale synthesis
Data to verify; supplier and technical review context

Cleavage Kinetics and Avoidance of Tryptophan Alkylation

The global deprotection step in SPPS requires protecting groups that cleave rapidly without generating reactive carbocations that permanently damage the peptide. The trityl group on Fmoc-Asn(Trt)-OH is highly acid-labile, typically achieving complete removal in 95% TFA within 1 to 3 hours at room temperature . Crucially, unlike the Mbh (4,4'-dimethoxybenzhydryl) protecting group, the cleaved trityl cation does not alkylate electron-rich amino acids such as tryptophan (Trp) . This allows for a cleaner cleavage profile without the need for excessively complex or harsh scavenger cocktails [1].

Evidence DimensionDeprotection time and alkylation risk
Target Compound Data1-3 hours in 95% TFA; 0% Trp alkylation
Comparator Or BaselineFmoc-Asn(Mbh)-OH (slower cleavage, high risk of Trp alkylation)
Quantified DifferenceFaster kinetics with complete elimination of irreversible Trp adducts
Conditions95% TFA cleavage cocktail at room temperature

Rapid, non-alkylating cleavage maximizes the recovery of intact, active peptides, particularly for complex sequences containing sensitive aromatic residues.

DMF solubility trade-off
Class-level inference
Fmoc-Asn(Mmt)-OH is more soluble in DMF; Fmoc-Asn(Trt)-OH shows moderate solubility
Higher solubility may benefit aggregation-prone sequences; selection is sequence-dependent
Trt derivative remains the reference standard for general use
TFA deprotection profile
Reported
95% TFA, 1–3 h for complete removal; N-terminal Asn may require extended time
Predictable kinetics for non-terminal positions; routine workflow fit
Mtt/Mmt derivatives cleave faster if N-terminal or acid-sensitive context

Automated Solid-Phase Peptide Synthesis (SPPS) Workflows

Due to its ability to form highly concentrated, stable 0.5 M solutions in DMF without precipitating, Fmoc-Asn(Trt)-OH is the mandatory choice for automated peptide synthesizers. Its use prevents the mechanical failures, clogged fluidic lines, and incomplete couplings that frequently occur when attempting to process unprotected Fmoc-Asn-OH [1].

Synthesis of Tryptophan- and Cysteine-Rich Peptides

For peptide sequences containing highly nucleophilic or electron-rich residues, Fmoc-Asn(Trt)-OH is preferred over Mbh-protected variants. The trityl group is cleanly removed by standard TFA cocktails in 1-3 hours without generating reactive species that cause irreversible alkylation of Trp or Cys residues, ensuring high yields of the target sequence .

Carbodiimide-Mediated Coupling Protocols

In protocols relying on cost-effective carbodiimide activators (such as DIC or DCC), Fmoc-Asn(Trt)-OH is strictly required to prevent the dehydration of the asparagine side chain. The trityl group sterically protects the primary amide, completely eliminating the formation of β-cyanoalanine impurities that would otherwise ruin the batch[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Research peptide synthesis (Asn-containing sequences)
Side-chain protection against dehydration
Final peptide purity and impurity profile
Process development & cGMP peptide manufacturing
Supplier-specified high purity and established QC standard
Raw material purity documentation and lot consistency
Peptide drug substance research synthesis (e.g., teriparatide, thymalfasin)
Compatibility with optimised coupling and cleavage protocols
Process yield and purity in pilot-scale synthesis
Cyclic antimicrobial peptide research
Stability under on-resin cyclisation and global deprotection
Cyclic product integrity and homogeneity

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

596.23112213 Da

Monoisotopic Mass

596.23112213 Da

Heavy Atom Count

45

UNII

5R94765WYL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H413 (93.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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